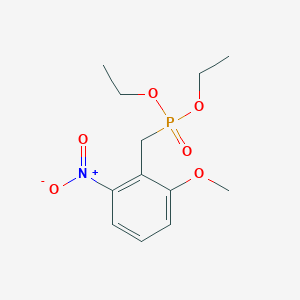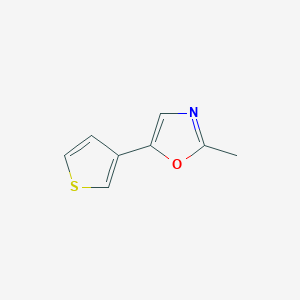
Dbco-peg24-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-peg24-dbco: is a bifunctional crosslinking reagent featuring two dibenzocyclooctyne (DBCO) moieties connected by a 24-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation, drug delivery systems, and biomaterial engineering due to its high efficiency and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dbco-peg24-dbco is synthesized through a series of chemical reactions involving the coupling of DBCO moieties with a PEG spacer. The synthesis typically involves the following steps:
Activation of PEG: The PEG spacer is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The activated PEG is then reacted with DBCO moieties under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester.
Large-Scale Coupling: The activated PEG is coupled with DBCO moieties in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dbco-peg24-dbco primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and biocompatible, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Azides are the primary reagents used in reactions with this compound.
Major Products: The major products formed from these reactions are stable triazole linkages, which are used to conjugate biomolecules, proteins, or other therapeutic agents .
Scientific Research Applications
Chemistry: Dbco-peg24-dbco is used in click chemistry for the synthesis of complex molecules and polymers. Its high reactivity and specificity make it a valuable tool in chemical research .
Biology: In biological research, this compound is used for labeling and imaging studies. It enables the precise conjugation of fluorescent probes to biomolecules, facilitating the study of cellular processes .
Medicine: this compound plays a crucial role in drug delivery systems. It is used to attach therapeutic agents to targeting molecules, enhancing the specificity and efficacy of treatments for diseases such as cancer .
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings. Its ability to form stable linkages makes it ideal for creating durable and functional materials .
Mechanism of Action
Dbco-peg24-dbco exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC). The DBCO moieties react with azide groups to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with normal biochemical processes, making it highly suitable for biological applications .
Comparison with Similar Compounds
Dbco-peg24-acid: Similar to Dbco-peg24-dbco but with an acid group instead of a second DBCO moiety.
Dbco-peg24-maleimide: Contains a maleimide group that reacts with thiol groups, providing an alternative conjugation strategy.
Dbco-peg24-amido-peg24-dspe: A polyPEG lipid with a terminal DBCO group, used for drug delivery and bioconjugation.
Uniqueness: this compound is unique due to its bifunctional nature, allowing it to form two stable linkages simultaneously. This property makes it highly versatile and efficient for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C88H130N4O28 |
|---|---|
Molecular Weight |
1692.0 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C88H130N4O28/c93-85(89-25-21-87(95)91-75-81-13-3-1-9-77(81)17-19-79-11-5-7-15-83(79)91)23-27-97-29-31-99-33-35-101-37-39-103-41-43-105-45-47-107-49-51-109-53-55-111-57-59-113-61-63-115-65-67-117-69-71-119-73-74-120-72-70-118-68-66-116-64-62-114-60-58-112-56-54-110-52-50-108-48-46-106-44-42-104-40-38-102-36-34-100-32-30-98-28-24-86(94)90-26-22-88(96)92-76-82-14-4-2-10-78(82)18-20-80-12-6-8-16-84(80)92/h1-16H,21-76H2,(H,89,93)(H,90,94) |
InChI Key |
KUNGWBSWTALDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)

![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)





![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)


![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
